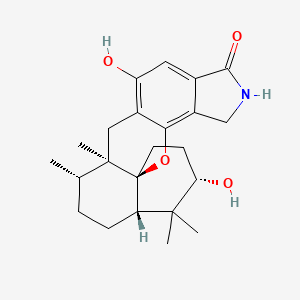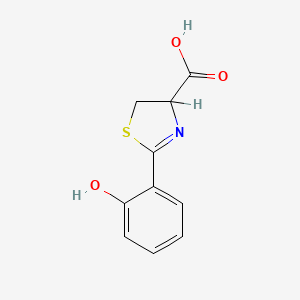
Dihydroaeruginoic acid
説明
Dihydroaeruginoic acid is a compound of interest in scientific research due to its unique chemical properties and potential applications. This analysis will cover various aspects of Dihydroaeruginoic acid, including its synthesis, molecular structure, chemical reactions, physical and chemical properties.
Synthesis Analysis
The synthesis of Dihydroaeruginoic acid involves solution-phase and high-throughput methods. A study by Loughlin et al. (2000) explored the solution-phase synthesis of Dihydroaeruginoic acid, which was used for the high-throughput synthesis of its analogues (Loughlin et al., 2000).
Molecular Structure Analysis
Research on the molecular structure of Dihydroaeruginoic acid is limited in available literature. However, the study by Carmi et al. (1994) on a related compound, (+)-(S)-Dihydroaeruginoic acid, provided insights into its structure and stereochemistry (Carmi et al., 1994).
Chemical Reactions and Properties
Dihydroaeruginoic acid's chemical reactions and properties were explored by Loughlin et al. (2000), where they developed analogues of Dihydroaeruginoic acid through solution-phase high-throughput synthesis (Loughlin et al., 2000).
Physical Properties Analysis
Physical properties of Dihydroaeruginoic acid were not directly addressed in the available literature. However, related studies on molecular compounds with similar properties can provide some insights. For instance, Liu et al. (2018) studied the mechanical properties of molecular compounds in various hydration states, which could be analogous to Dihydroaeruginoic acid's physical properties (Liu et al., 2018).
Chemical Properties Analysis
Chemical properties of Dihydroaeruginoic acid can be inferred from studies on similar compounds. For instance, Poquet et al. (2008) investigated the effect of Dihydrocaffeic acid on UV irradiation of human keratinocyte HaCaT cells, providing insights into its chemical behavior (Poquet et al., 2008).
科学的研究の応用
1. High-Throughput Synthesis of Analogues
Dihydroaeruginoic acid is utilized in the development of high-throughput synthesis techniques for its analogues. A solution-phase synthesis method has been identified, facilitating the creation of simple analogues via solution-phase high-throughput synthesis (Loughlin et al., 2000).
2. Biological Properties of Diterpenoids
Research has reviewed the biological properties of natural diterpenoids, including dihydroaeruginoic acid. This includes an examination of their synthetic studies and potential applications (González, 2015).
3. Role in Peptide Siderophore Biosynthesis
Dihydroaeruginoic acid is significant in the biosynthesis of peptide siderophores, like pyochelin, in Pseudomonas aeruginosa. It plays a crucial role in the production of both the antibiotic dihydroaeruginoate (Dha) and the siderophore pyochelin (Reimmann et al., 2004).
4. Interaction with Other Biochemical Processes
Research has also explored the interaction of dihydroaeruginoic acid with various biochemical processes, including its effect on human cells and its role in different biological activities (Poquet et al., 2008), (Felton et al., 2007).
5. Siderophore-Like Activity in Pseudomonads
Dihydroaeruginoic acid exhibits siderophore-like activity in Pseudomonads, aiding in iron sequestration, vital for survival and promoting growth in these organisms (Kaplan et al., 2021).
6. Antibacterial and Antifungal Properties
It has been identified as an inhibitor of various phytopathogenic fungi and bacteria, showcasing its potential as an antibacterial and antifungal agent (Carmi et al., 1994).
特性
IUPAC Name |
2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECDPVOEINSAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197921 | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroaeruginoic acid | |
CAS RN |
49608-51-7 | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49608-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



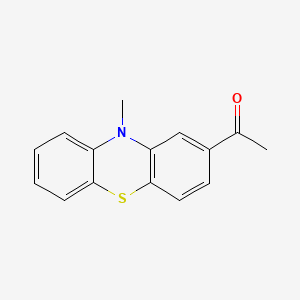
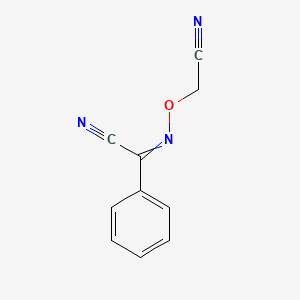
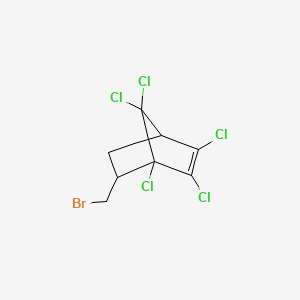
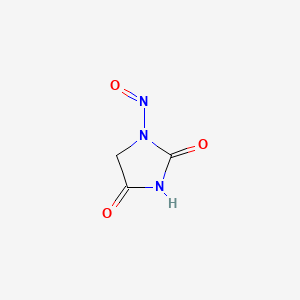
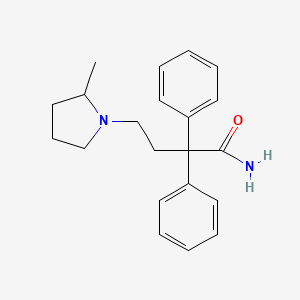
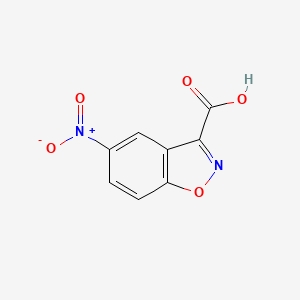
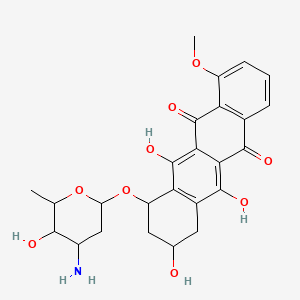
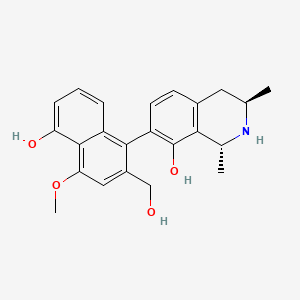
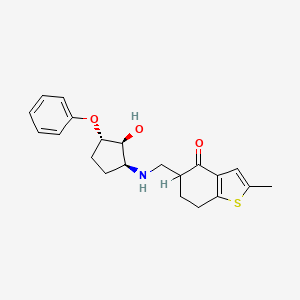
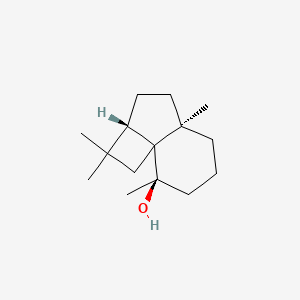
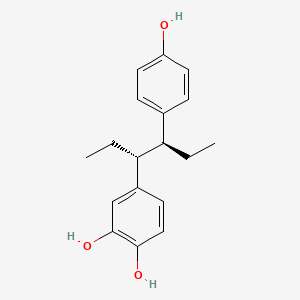
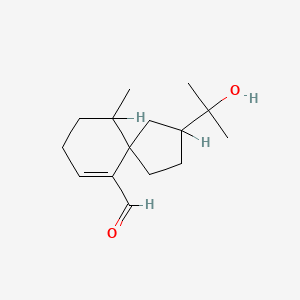
![Phenol, 4-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-, 1-(dihydrogen phosphate)](/img/structure/B1218124.png)
